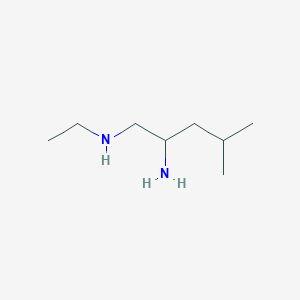

(2-Amino-4-methylpentyl)(ethyl)amine

Description

(2-Amino-4-methylpentyl)(ethyl)amine is a secondary amine characterized by a branched aliphatic chain with an ethyl group attached to the nitrogen atom. Its IUPAC name reflects its structure: a pentyl backbone substituted with a methyl group at the 4-position and an amino group at the 2-position, with an ethyl group bonded to the nitrogen. The molecular formula is C₈H₂₀N₂, and its SMILES notation is CC(C)CC(CNCC)N .

Properties

IUPAC Name |

1-N-ethyl-4-methylpentane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-4-10-6-8(9)5-7(2)3/h7-8,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHNCRSNHHDYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Amino-4-methylpentyl)(ethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 4-methylpentyl bromide with ethylamine under controlled conditions can yield (2-Amino-4-methylpentyl)(ethyl)amine. The reaction is typically carried out in a sealed tube to prevent the escape of ammonia or amines, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of (2-Amino-4-methylpentyl)(ethyl)amine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methylpentyl)(ethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.

Scientific Research Applications

(2-Amino-4-methylpentyl)(ethyl)amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications and effects on biological systems.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Amino-4-methylpentyl)(ethyl)amine involves its interaction with specific molecular targets and pathways. The compound can form imine derivatives through reactions with aldehydes or ketones, which are then reduced to amines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between (2-Amino-4-methylpentyl)(ethyl)amine and its closest analogues:

Key Observations:

Chain Branching vs. Linearity : Methyl-(4-methyl-2-pentyl)amine has a linear chain, which may result in lower boiling points compared to branched isomers due to reduced van der Waals interactions .

Functional Group Diversity : The methoxy and dibenzyl groups in N,N-dibenzyl-4-methoxy-4-methylpentan-1-amine introduce polarity and aromaticity, expanding utility in pharmaceutical synthesis .

Physicochemical Properties

- Basicity: Secondary amines like (2-Amino-4-methylpentyl)(ethyl)amine typically exhibit moderate basicity (pKa ~10–11), comparable to dimethylamine (pKa 10.73) . The ethyl group may slightly reduce basicity compared to methyl due to increased electron-donating effects.

- Solubility : Branched aliphatic amines generally show lower water solubility than linear analogues. For example, dimethylamine is fully miscible in water, whereas bulkier analogues like the target compound may require organic solvents .

- Thermal Stability : Methyl-(4-methyl-2-pentyl)amine decomposes at 490°C to form olefins (e.g., 4-methyl-1-pentene), suggesting similar thermal lability for the ethyl variant .

Biological Activity

(2-Amino-4-methylpentyl)(ethyl)amine, a compound with potential biological activities, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

(2-Amino-4-methylpentyl)(ethyl)amine is an organic compound characterized by its amine functional groups, which are crucial for its biological interactions. It serves as a building block in the synthesis of more complex organic molecules and is studied for its potential therapeutic applications.

The biological activity of (2-Amino-4-methylpentyl)(ethyl)amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form imine derivatives through reactions with aldehydes or ketones, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that (2-Amino-4-methylpentyl)(ethyl)amine exhibits several biological activities:

- Cytotoxicity : Studies have evaluated the cytotoxic effects of derivatives related to this compound against human cancer cell lines. For instance, derivatives showed varying degrees of antiproliferative potency, with some exhibiting IC50 values ranging from 13.95 µM to 15.74 µM against cancer cell lines like A549 (lung carcinoma) and HTB-140 (melanoma) .

- Apoptotic Activity : Flow cytometry analyses demonstrated that certain derivatives significantly induced early and late apoptosis in treated cancer cells. For example, compounds derived from this amine led to a higher percentage of early apoptotic cells compared to controls .

- Anti-inflammatory Effects : The compound's derivatives also exhibited anti-inflammatory properties by reducing interleukin-6 (IL-6) levels in treated cell lines. Notably, one derivative inhibited IL-6 release almost tenfold compared to the control in A549 cells .

Case Studies

Case Study 1: Anti-Cancer Activity

A study focused on the cytotoxicity of bis(2-aminoethyl)amine derivatives revealed that certain compounds derived from (2-Amino-4-methylpentyl)(ethyl)amine exhibited significant growth-inhibitory activity against colorectal adenocarcinoma and lung carcinoma cell lines. The most potent derivative was found to induce apoptosis and inhibit IL-6 secretion effectively.

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| Derivative 4 | A549 | 13.95 | 42.7 |

| Derivative 6 | HTB-140 | 15.74 | 37.8 |

Case Study 2: Mechanism Exploration

Another research initiative investigated the mechanisms underlying the anti-cancer effects of these derivatives, focusing on their impact on apoptotic pathways and cytokine release. The findings indicated that modifications in the chemical structure significantly influenced biological activity, emphasizing the importance of substituent groups on the phenyl ring for achieving desired effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.